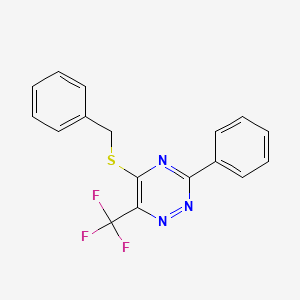

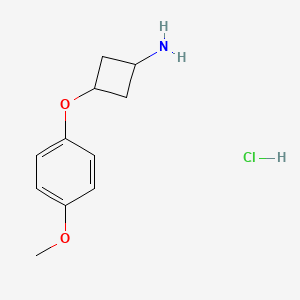

![molecular formula C20H18N4O2 B2495135 1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900264-91-7](/img/structure/B2495135.png)

1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation and methylation processes. For example, Ukrainets et al. (2015) described the methylation of position 8 in the pyridine moiety of a similar molecule as a method to optimize its biological properties, suggesting that similar strategies could be applied to synthesize the subject molecule. Shaabani et al. (2009) detailed a one-pot, four-component synthesis method for disubstituted pyrido[2,3-d]pyrimidine derivatives, indicating a potential route for synthesizing complex structures efficiently (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015) (Shaabani, Seyyedhamzeh, Maleki, Rezazadeh, & Behnam, 2009).

Scientific Research Applications

Synthesis and Biological Activities

Research efforts have led to the synthesis of novel heterocyclic compounds derived from pyrimidine and pyridine analogs, demonstrating significant biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects. For instance, novel compounds derived from visnaginone and khellinone showed inhibitory activities on cyclooxygenase enzymes, along with analgesic and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These findings underscore the potential of such compounds in developing new therapeutic agents.

Antimicrobial Properties

Another area of research has highlighted the antimicrobial potential of pyrimidine derivatives. Specifically, the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has shown promising activity against a range of bacterial strains, including Proteus vulgaris and Pseudomonas aeruginosa, surpassing standard drugs in some cases (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015).

Cytotoxic Activity

The cytotoxic activity of pyrimidine derivatives has also been explored, with some compounds showing significant effects against cancer cells. Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives revealed notable cytotoxic activities, leading to growth delays in colon 38 tumors in mice (X Bu, L W Deady, G J Finlay, B C Baguley, W A Denny, 2001). These studies provide a basis for the development of new anticancer agents.

Modification for Enhanced Biological Properties

Further research has focused on chemical modifications to optimize biological properties. For example, methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has been investigated as a means to enhance analgesic properties, demonstrating increased activity for certain derivatives (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).

Safety And Hazards

Specific safety and hazard information for this compound isn’t available in the sources I found.

Future Directions

The future directions for this compound aren’t specified in the sources I found. However, similar compounds have been studied for their potential in medical applications3.

Please note that this is a high-level analysis based on the information available. For a more detailed analysis, you may want to consult a specialist or conduct further research.

properties

IUPAC Name |

6-benzyl-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13-7-6-10-23-17(13)22-18-15(20(23)26)11-16(19(25)21-2)24(18)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFUFXQHZUOEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)

![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)

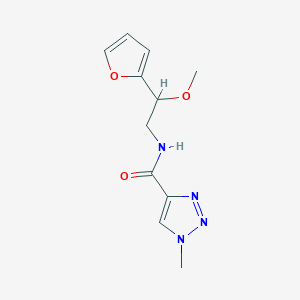

![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)

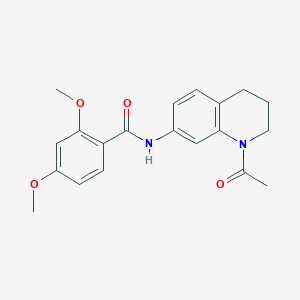

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)

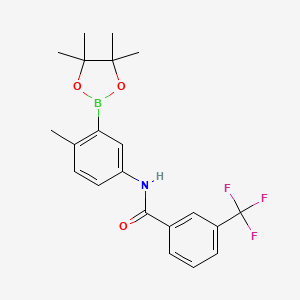

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)